Benzene, 2-ethyl-1-methoxy-4-nitro-
Description
Contextualization within Substituted Nitroaromatic and Methoxyaromatic Compound Chemistry
This compound is a member of two significant classes of organic molecules: methoxyaromatic and nitroaromatic compounds.
Methoxyaromatic Compounds: Often referred to as anisole (B1667542) derivatives, these compounds contain a methoxy (B1213986) group bonded directly to an aromatic ring. The methoxy group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene (B151609) ring compared to benzene itself. libretexts.org This is due to the resonance effect, where the oxygen atom's lone pair of electrons delocalizes into the ring, increasing electron density, particularly at the ortho and para positions. lumenlearning.com Consequently, the methoxy group directs incoming electrophiles to these positions. fiveable.me
Nitroaromatic Compounds: This vast class of chemicals is characterized by one or more nitro groups (-NO2) attached to an aromatic core. The nitro group is one of the most potent electron-withdrawing and deactivating groups in aromatic chemistry. msu.edu Its presence decreases the electron density of the benzene ring, making it significantly less reactive towards electrophilic attack—in some cases, by a factor of a million compared to benzene. libretexts.orglumenlearning.com The deactivating nature of the nitro group directs incoming electrophiles to the meta position. fiveable.me
Benzene, 2-ethyl-1-methoxy-4-nitro- thus represents a molecule where the activating, ortho-para directing influence of the methoxy and ethyl groups is juxtaposed with the strong deactivating, meta-directing effect of the nitro group.
Academic Trajectory and Research Significance of Benzene, 2-ethyl-1-methoxy-4-nitro- in Synthetic Organic Chemistry
The research significance of Benzene, 2-ethyl-1-methoxy-4-nitro- lies primarily in its role as a precursor or intermediate in multi-step synthetic pathways. The existence of patents associated with this chemical structure underscores its utility in proprietary chemical manufacturing. nih.gov
Its value stems from two key features:
A Pre-defined Substitution Pattern: Creating polysubstituted benzenes with a specific arrangement of functional groups can be a significant synthetic challenge. fiveable.me Having a commercially available or readily synthesizable molecule like 1-ethyl-2-methoxy-4-nitrobenzene (B8278255) provides a head start for chemists aiming to build more complex molecules that require this precise substitution pattern.
The Reactivity of the Nitro Group: The nitro group is a versatile functional handle. Its most common and synthetically valuable transformation is its reduction to an amino group (-NH2). Substituted anilines are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. solubilityofthings.comorgsyn.org The reduction of 1-ethyl-2-methoxy-4-nitrobenzene would yield 4-amino-2-ethyl-1-methoxybenzene, a highly functionalized aniline (B41778) derivative poised for further chemical modification.
Fundamental Structural Elements and Their Influence on Reactivity in Benzene, 2-ethyl-1-methoxy-4-nitro-
The reactivity of this compound is a direct consequence of the electronic and steric effects of its three substituents.
Interactive Data Table: Chemical Identity of Benzene, 2-ethyl-1-methoxy-4-nitro- (Data sourced from PubChem nih.gov)
| Identifier | Value |
| IUPAC Name | 1-ethyl-2-methoxy-4-nitrobenzene |
| CAS Number | 90610-19-8 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCC1=C(C=C(C=C1)N+[O-])OC |
| InChIKey | ZXPPNSLDISRCTN-UHFFFAOYSA-N |
The influence of each substituent can be broken down by its electronic effects—the inductive effect (through sigma bonds) and the resonance effect (through pi bonds). ck12.org
Interactive Data Table: Properties of Substituent Groups
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| Methoxy (-OCH3) | 1 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |
| Ethyl (-CH2CH3) | 2 | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |
| Nitro (-NO2) | 4 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
Predicted Reactivity:
Nucleophilic Aromatic Substitution: This type of reaction is generally facilitated by strong electron-withdrawing groups like the nitro group. stackexchange.com However, it typically requires a good leaving group (like a halogen) at a position ortho or para to the nitro group. In this molecule, the positions ortho (1 and 3) and para (not applicable) to the nitro group are occupied by methoxy and ethyl groups, which are not good leaving groups, making this reaction pathway unlikely under standard conditions.
Reactivity of the Nitro Group: The most significant reaction pathway for this molecule is the reduction of the nitro group. This can be achieved using various reagents, such as metals in acidic solution (e.g., Sn, Fe, or In with HCl) or catalytic hydrogenation, to form the corresponding aniline. orgsyn.org This transformation fundamentally changes the electronic character of the molecule, converting the deactivating nitro group into a strongly activating amino group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90610-18-7 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-ethyl-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
TUWCJWLEBXKNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 2 Ethyl 1 Methoxy 4 Nitro and Its Strategic Derivatization
De Novo Synthesis Strategies for Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
The construction of the Benzene, 2-ethyl-1-methoxy-4-nitro- scaffold can be approached through several established synthetic strategies. These include electrophilic aromatic substitution to introduce key functionalities onto a pre-existing benzene ring, nucleophilic aromatic substitution to build the methoxyaromatic core, and modern transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Approaches for Precursors to Benzene, 2-ethyl-1-methoxy-4-nitro-
A primary and direct route to Benzene, 2-ethyl-1-methoxy-4-nitro- involves the nitration of 3-ethylanisole. In this approach, the starting material, 3-ethylanisole, possesses the required ethyl and methoxy (B1213986) groups on the benzene ring. The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a weaker activating group and also an ortho-, para-director. The directing effects of these two groups are synergistic, favoring the introduction of the nitro group at the C4 position, which is para to the strongly directing methoxy group and ortho to the ethyl group.
A typical nitration procedure would involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to prevent over-nitration or side-product formation.
Table 1: Plausible Electrophilic Nitration of 3-Ethylanisole
| Reactant | Reagent | Product | Expected Outcome |
| 3-Ethylanisole | HNO₃/H₂SO₄ | Benzene, 2-ethyl-1-methoxy-4-nitro- | The strong ortho-, para-directing effect of the methoxy group is expected to direct the nitro group to the C4 position. |
Nucleophilic Aromatic Substitution Routes for Methoxyaromatic Scaffolds of Benzene, 2-ethyl-1-methoxy-4-nitro-
An alternative strategy involves the formation of the ether linkage via nucleophilic aromatic substitution. This can be achieved through two primary pathways.
The first pathway, a Williamson ether synthesis, would start with 4-ethyl-2-nitrophenol. epa.govnih.govnih.gov This phenol (B47542) can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting nucleophilic phenoxide can then react with a methylating agent, like methyl iodide or dimethyl sulfate (B86663), to yield Benzene, 2-ethyl-1-methoxy-4-nitro-. This method is generally effective for the synthesis of anisole (B1667542) derivatives. ncert.nic.in
The second pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically start with a substrate like 1-chloro-2-ethyl-4-nitrobenzene. The presence of the electron-withdrawing nitro group at the para position activates the ring towards nucleophilic attack. Reaction with sodium methoxide (B1231860) would lead to the displacement of the chloride and the formation of the desired product. The success of this reaction is highly dependent on the activating ability of the nitro group. stackexchange.com
Table 2: Nucleophilic Substitution Routes to Benzene, 2-ethyl-1-methoxy-4-nitro-
| Starting Material | Reagents | Mechanism | Product |
| 4-Ethyl-2-nitrophenol | 1. Base (e.g., NaH) 2. CH₃I | Williamson Ether Synthesis | Benzene, 2-ethyl-1-methoxy-4-nitro- |
| 1-Chloro-2-ethyl-4-nitrobenzene | NaOCH₃ | Nucleophilic Aromatic Substitution (SNAr) | Benzene, 2-ethyl-1-methoxy-4-nitro- |
Transition Metal-Catalyzed Cross-Coupling Reactions in the Assembly of Benzene, 2-ethyl-1-methoxy-4-nitro-
While not the most direct route for this specific molecule, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of highly substituted aromatic compounds and could be employed for the synthesis of precursors. For instance, a Suzuki coupling could be envisioned to form the carbon-carbon bond between the ethyl group and the aromatic ring. This would involve the reaction of a boronic acid derivative (e.g., 2-methoxy-4-nitrophenylboronic acid) with an ethyl halide in the presence of a palladium catalyst. Similarly, a Buchwald-Hartwig amination could be used to introduce an amino group, which could then be transformed into other functionalities, though this is a more circuitous route for the target molecule.
Regioselective and Stereoselective Synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro- Analogues
The principles outlined for the synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro- can be extended to produce a variety of analogues with high regioselectivity. For instance, by starting with different substituted phenols or anisoles, a range of functional groups can be introduced at various positions on the aromatic ring. The directing effects of the substituents play a crucial role in determining the position of subsequent modifications. For example, in dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxy or alkoxy group is preferentially reduced. stackexchange.com
Functional Group Interconversions on Benzene, 2-ethyl-1-methoxy-4-nitro-
Once the core structure of Benzene, 2-ethyl-1-methoxy-4-nitro- is assembled, the nitro group serves as a versatile handle for further chemical transformations. The reduction of the nitro group to an amine is a particularly important transformation, as it opens up a vast landscape of subsequent chemical modifications.
Selective Reduction Chemistry of the Nitro Group in Benzene, 2-ethyl-1-methoxy-4-nitro-
The selective reduction of the nitro group in the presence of other potentially reducible functionalities, such as the aromatic ring itself, is a common challenge in organic synthesis. A variety of methods have been developed to achieve this transformation with high chemoselectivity. sci-hub.st
Commonly used reagents for the reduction of aromatic nitro groups to amines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum, or nickel, often in the presence of a hydrogen source such as hydrogen gas or transfer hydrogenation reagents like triethylsilane. sci-hub.storganic-chemistry.org For instance, the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene to 2-methoxymethyl-1,4-benzenediamine is achieved using a palladium or platinum-based catalyst. google.com
Other methods involve the use of metal/acid combinations, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. For example, tin(II) chloride has been used for the reduction of similar nitroaromatic compounds. More recently, milder and more selective reagents have been developed. These include systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, which can reduce nitroaromatics to their corresponding amines at room temperature. jsynthchem.com Another effective system for selective reduction is hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to reduce aromatic nitro groups without affecting other reducible substituents.
The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the ethyl or methoxy substituents on the benzene ring.
Table 3: Reagents for the Selective Reduction of the Nitro Group
| Reagent System | Key Features |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Widely used, effective, but can sometimes lead to reduction of other functional groups. sci-hub.st |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Classical method, often requires harsh conditions. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Milder than metal/acid systems. |
| NaBH₄/Ni(PPh₃)₄ | Allows for reduction at room temperature. jsynthchem.com |
| Hydrazine glyoxylate/Zn or Mg | Highly selective for the nitro group. |
Alkylation and Acylation Reactions on the Aromatic Ring of Benzene, 2-ethyl-1-methoxy-4-nitro-
The introduction of new alkyl or acyl substituents onto the aromatic ring of Benzene, 2-ethyl-1-methoxy-4-nitro- via Friedel-Crafts reactions is significantly influenced by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com The aromatic ring possesses three substituents: an ethyl group (-CH₂CH₃), a methoxy group (-OCH₃), and a nitro group (-NO₂).
The methoxy and ethyl groups are activating substituents, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. Conversely, the nitro group is a strong deactivating substituent, withdrawing electron density and making the ring less reactive. learncbse.in
In electrophilic aromatic substitution, the positions of attack are directed by these groups.
Methoxy group (-OCH₃): Strongly activating and ortho-, para-directing.
Ethyl group (-CH₂CH₃): Activating and ortho-, para-directing.
Nitro group (-NO₂): Strongly deactivating and meta-directing.
The combined effect of these groups on Benzene, 2-ethyl-1-methoxy-4-nitro- (structure shown below) dictates the regioselectivity of further substitution. The powerful activating effect of the methoxy group, followed by the ethyl group, will dominate over the deactivating nitro group. The positions ortho and para to the activating groups are favored.
Figure 1: Structure of Benzene, 2-ethyl-1-methoxy-4-nitro- with directing effects Position 3 is ortho to the ethyl group and meta to the methoxy and nitro groups. Position 5 is ortho to the methoxy group and meta to the ethyl and nitro groups. Position 6 is para to the ethyl group and ortho to the methoxy group.
Given the strong deactivation by the nitro group, Friedel-Crafts reactions, which typically fail on strongly deactivated rings, are expected to be challenging for this substrate. libretexts.org However, if a reaction were to proceed, the substitution would likely occur at the most activated available positions, ortho to the methoxy group and/or ortho/para to the ethyl group. The steric hindrance from the adjacent ethyl group would likely disfavor substitution at position 3. Therefore, positions 5 and 6 are the most probable sites for electrophilic attack.
Table 1: Predicted Outcomes of Friedel-Crafts Reactions on Benzene, 2-ethyl-1-methoxy-4-nitro-
| Reaction Type | Reagents | Predicted Major Product(s) | Notes |
| Alkylation | R-Cl, AlCl₃ | Mixture of 1-ethyl-2-methoxy-5-alkyl-4-nitrobenzene and 1-ethyl-2-methoxy-6-alkyl-4-nitrobenzene | Reaction is likely to be slow and may require forcing conditions due to the deactivating nitro group. Polyalkylation is a possible side reaction. libretexts.org Carbocation rearrangements of the alkylating agent can also occur. libretexts.org |
| Acylation | RCOCl, AlCl₃ | Mixture of 1-ethyl-2-methoxy-5-acyl-4-nitrobenzene and 1-ethyl-2-methoxy-6-acyl-4-nitrobenzene | Acylation is generally preferred over alkylation as the product is deactivated towards further substitution, preventing polyacylation. However, the initial reaction is still hampered by the nitro group. masterorganicchemistry.com |
Ether Cleavage and Exchange Reactions of the Methoxy Moiety in Benzene, 2-ethyl-1-methoxy-4-nitro-
The methoxy group in Benzene, 2-ethyl-1-methoxy-4-nitro- can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org This reaction is a classic method for converting aryl methyl ethers into phenols. masterorganicchemistry.com
The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com For aryl alkyl ethers, the subsequent step is typically an Sₙ2 attack by the halide nucleophile on the alkyl group (in this case, methyl), as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org
The expected products of the ether cleavage of Benzene, 2-ethyl-1-methoxy-4-nitro- with a strong acid like HBr would be 2-ethyl-4-nitrophenol (B3051496) and bromomethane.
Reaction Scheme:
Benzene, 2-ethyl-1-methoxy-4-nitro- + HBr → 2-Ethyl-4-nitrophenol + CH₃Br
Table 2: Conditions for Ether Cleavage
| Reagent | Conditions | Products | Mechanism |
| HBr or HI | Reflux, often in the presence of a solvent like acetic acid. researchgate.net | 2-Ethyl-4-nitrophenol and the corresponding methyl halide (CH₃Br or CH₃I). | Protonation of the ether oxygen followed by Sₙ2 attack of the halide on the methyl group. libretexts.orglibretexts.org |
Ether exchange reactions, where the methoxy group is replaced by another alkoxy group, are less common under these conditions. They would typically require a different synthetic strategy, possibly involving the complete cleavage to the phenol followed by a Williamson ether synthesis with a different alkyl halide.
Oxidation Reactions Involving the Ethyl Side Chain of Benzene, 2-ethyl-1-methoxy-4-nitro-
The ethyl side chain of Benzene, 2-ethyl-1-methoxy-4-nitro- is susceptible to oxidation by strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄). ck12.orgdoubtnut.com This reaction specifically targets the benzylic carbon (the carbon atom attached directly to the aromatic ring).
For the oxidation to occur, the benzylic carbon must have at least one hydrogen atom attached. masterorganicchemistry.com In the case of the ethyl group, the benzylic carbon has two hydrogens, making it a suitable substrate for this reaction. The entire alkyl chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). ck12.orgmasterorganicchemistry.com
Therefore, the oxidation of Benzene, 2-ethyl-1-methoxy-4-nitro- with a strong oxidizing agent like KMnO₄ is expected to yield 2-methoxy-4-nitrobenzoic acid. The benzene ring itself and the other substituents are generally resistant to oxidation under these conditions.
Reaction Scheme:
Benzene, 2-ethyl-1-methoxy-4-nitro- + KMnO₄ (hot, alkaline) → 2-Methoxy-4-nitrobenzoic acid
Table 3: Oxidation of the Ethyl Side Chain
| Oxidizing Agent | Conditions | Expected Product | Notes |
| KMnO₄ | Hot, alkaline or acidic solution | 2-Methoxy-4-nitrobenzoic acid | The reaction is robust and typically proceeds in good yield. The length of the alkyl chain beyond the benzylic carbon is irrelevant as the C-C bond is cleaved. ck12.orglibretexts.org |
| Chromic Acid (H₂CrO₄) | Heat | 2-Methoxy-4-nitrobenzoic acid | Another strong oxidizing agent capable of the same transformation. |
Sustainable and Green Chemistry Approaches to Benzene, 2-ethyl-1-methoxy-4-nitro- Synthesis
The synthesis of nitroaromatic compounds like Benzene, 2-ethyl-1-methoxy-4-nitro- traditionally involves the use of mixed acids (a combination of nitric acid and sulfuric acid), which generates significant hazardous waste. beilstein-journals.org Modern research focuses on developing more environmentally friendly methods in line with the principles of green chemistry. youtube.com
Catalyst Development for Environmentally Benign Synthesis
A key area of green chemistry is the development of catalysts that can replace corrosive and waste-generating reagents like sulfuric acid in nitration reactions. The goal is to facilitate the generation of the nitronium ion (NO₂⁺) under milder and more sustainable conditions. frontiersin.org
Table 4: Examples of Catalysts for Greener Nitration
| Catalyst Type | Example | Advantages |
| Solid Acids | Zeolites, Sulfated Zirconia (SO₄²⁻/ZrO₂) | Reusable, non-corrosive, easy to separate from the reaction mixture, and can lead to higher selectivity. |
| Bismuth Salts | Bismuth nitrate (B79036) pentahydrate | Can act as a mild nitrating agent, sometimes in conjunction with acetic anhydride, under less harsh conditions than mixed acids. |
| Self-Catalysis | Dilute aqueous nitric acid | Eliminates the need for a co-acid catalyst altogether, significantly reducing waste. This can be promoted by non-traditional activation methods like ultrasound or microwave irradiation. frontiersin.orgnih.gov |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages for nitration reactions, which are often fast and highly exothermic. beilstein-journals.orgewadirect.com This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and better selectivity. vapourtec.com
The continuous nature of flow synthesis enhances production efficiency and reduces the volume of hazardous materials present at any given time. ewadirect.com A patent for the continuous synthesis of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene (B1329339) using a microchannel reactor highlights the industrial applicability of this approach for similar structures. This method involves the continuous mixing of ethylbenzene (B125841) and mixed acid, followed by in-line separation and purification.
Table 5: Advantages of Flow Chemistry for Nitration
| Feature | Benefit |
| Excellent Heat Transfer | Minimizes the risk of thermal runaways and explosions, a major hazard in batch nitrations. vapourtec.com |
| Precise Control | Allows for fine-tuning of reaction conditions to maximize yield and selectivity, reducing byproduct formation. |
| Scalability | Production can be scaled up by running the process for longer times or by "numbering-up" (using multiple reactors in parallel). ewadirect.com |
| Reduced Waste | Improved selectivity and process control can lead to a significant reduction in waste streams. |
Solvent-Free and Atom-Economical Preparations
One of the core principles of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. leadingedgeonly.com Research has explored solvent-free conditions for nitration reactions.
Solvent-Free Nitration Methods:
tert-Butyl Nitrite (TBN): This reagent can be used for the nitration of aromatic compounds under solvent-free and ambient temperature conditions, representing a milder alternative to traditional methods. dtic.milrsc.org
Catalyst-Free and Solvent-Free Nitration: Some methodologies utilize the neat reactants, sometimes with non-traditional energy sources like microwave or ultrasonic irradiation, to drive the reaction without any solvent. nih.govleadingedgeonly.com Researchers at the University of Arizona have developed a one-step, catalyst-free, and solvent-free process for the nitration of various aromatic compounds. leadingedgeonly.com
Atom economy is another key concept, aiming to maximize the incorporation of all reactant atoms into the final product. Co-acid-free nitration systems, which use only nitric acid, improve atom economy by eliminating the sulfuric acid that ends up as waste. frontiersin.org These sustainable approaches are highly applicable to the synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro-, promising safer, cleaner, and more efficient production routes.
Advanced Spectroscopic and Structural Elucidation of Benzene, 2 Ethyl 1 Methoxy 4 Nitro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For Benzene, 2-ethyl-1-methoxy-4-nitro-, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide a complete picture of its conformational and electronic landscape.
The unambiguous assignment of the aromatic protons and carbons in a polysubstituted benzene ring is a primary challenge in structural elucidation. Two-dimensional (2D) NMR techniques are paramount in resolving these assignments for Benzene, 2-ethyl-1-methoxy-4-nitro-.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nih.gov For the title compound, COSY would show a correlation between the protons of the ethyl group (the methyl and methylene (B1212753) protons). In the aromatic region, a correlation would be expected between the proton at position 5 and the proton at position 6, as they are vicinally coupled. The proton at position 3 would likely appear as a singlet in the COSY spectrum as it lacks adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C coupling). scribd.com This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signals for the methoxy (B1213986) and ethyl groups would correlate to their respective carbon signals. In the aromatic region, the signals for the protons at positions 3, 5, and 6 would each show a cross-peak to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton. scribd.com For Benzene, 2-ethyl-1-methoxy-4-nitro-, key HMBC correlations would include:
The methoxy protons showing a correlation to the C-1 carbon.
The methylene protons of the ethyl group correlating to C-1, C-2, and C-3.
The aromatic proton at C-3 showing correlations to C-1, C-2, and C-5.
The aromatic proton at C-5 correlating to C-1, C-3, and C-4.
The aromatic proton at C-6 correlating to C-2 and C-4.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. hmdb.ca This is particularly useful for determining the preferred conformation of the molecule. In this case, NOESY would be expected to show a correlation between the methoxy protons and the methylene protons of the ethyl group, as well as the aromatic proton at C-3, due to their spatial proximity around the substituted benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key NOESY Correlations (¹H to ¹H) |
|---|---|---|---|---|
| C1 | - | ~150-155 | - | - |
| C2 | - | ~135-140 | - | - |
| C3 | ~7.0-7.2 | ~110-115 | C1, C2, C5 | H (CH₂), H (OCH₃) |
| C4 | - | ~145-150 | - | - |
| C5 | ~7.8-8.0 | ~120-125 | C1, C3, C4 | H (C6) |
| C6 | ~7.3-7.5 | ~115-120 | C2, C4 | H (C5), H (CH₂) |
| CH₂ (ethyl) | ~2.6-2.8 | ~20-25 | C1, C2, C3, CH₃ | H (C6), H (OCH₃), H (CH₃) |
| CH₃ (ethyl) | ~1.2-1.4 | ~13-16 | C2, CH₂ | H (CH₂) |
| OCH₃ | ~3.9-4.1 | ~55-60 | C1 | H (C3), H (CH₂) |
Note: Predicted chemical shifts are estimates based on substituent effects and may vary depending on the solvent and other experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and rotations around single bonds. scribd.com In Benzene, 2-ethyl-1-methoxy-4-nitro-, there are two primary rotational barriers of interest: the rotation of the ethyl group and the rotation of the methoxy group.
Due to the presence of the adjacent ethyl group, the rotation of the methoxy group around the C1-O bond may be sterically hindered. At room temperature, this rotation is likely fast on the NMR timescale, resulting in a single, sharp singlet for the three methoxy protons. However, at lower temperatures, this rotation could slow down sufficiently to be observed. If the barrier to rotation is high enough, this could lead to broadening of the methoxy signal and, potentially, its decoalescence into multiple signals representing different rotamers. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. A similar, though likely lower, barrier might exist for the rotation of the ethyl group around the C2-C(ethyl) bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization of Benzene, 2-ethyl-1-methoxy-4-nitro-
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
ATR-FTIR and Raman spectroscopy offer complementary information for the structural characterization of Benzene, 2-ethyl-1-methoxy-4-nitro-. The combination of these techniques provides a unique "fingerprint" for the molecule.
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.
Aliphatic C-H stretching: The ethyl and methoxy groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
Nitro Group (NO₂) vibrations: The nitro group will show two strong characteristic stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. These are often very intense in the IR spectrum.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will appear in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O stretching of the methoxy group will result in a strong absorption band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-N stretching: The C-N stretching vibration is expected in the 870-810 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the benzene ring, which may be weak in the IR spectrum.
Table 2: Characteristic Infrared and Raman Bands for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium to Strong |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong | Weak |
| Symmetric NO₂ Stretch | 1360-1300 | Strong | Medium to Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Medium to Strong |
| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Weak |
| Symmetric C-O-C Stretch | 1075-1020 | Medium | Weak |
| C-N Stretch | 870-810 | Medium to Weak | Weak |
In the absence of experimental spectra, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities of Benzene, 2-ethyl-1-methoxy-4-nitro-. These calculations provide a theoretical spectrum that can aid in the assignment of experimental bands and offer a deeper understanding of the nature of the vibrational modes. The calculated frequencies are often scaled to better match experimental values. This computational approach allows for a detailed analysis of how the different substituents on the benzene ring influence its vibrational properties.
Mass Spectrometry Techniques for Molecular Ion Fragmentation and Exact Mass Determination of Benzene, 2-ethyl-1-methoxy-4-nitro-
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For Benzene, 2-ethyl-1-methoxy-4-nitro-, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which is calculated to be 181.0739 g/mol . nih.gov This precise measurement allows for the confirmation of the molecular formula, C₉H₁₁NO₃.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 181 would be observed. The fragmentation of this molecular ion would provide further structural information. Common fragmentation pathways for this molecule would likely include:
Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at m/z = 152.
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z = 150.
Loss of a nitro group (•NO₂): This would produce a fragment ion at m/z = 135.
Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) from the ethyl group to form a benzylic cation would result in a fragment at m/z = 166.
Further fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern that is characteristic of the molecule's structure.
Table 3: Predicted Key Mass Spectrometry Fragments for Benzene, 2-ethyl-1-methoxy-4-nitro-
| m/z | Proposed Fragment | Identity of Lost Neutral Fragment |
|---|---|---|
| 181 | [M]⁺ | - |
| 166 | [M - CH₃]⁺ | •CH₃ |
| 152 | [M - C₂H₅]⁺ | •C₂H₅ |
| 151 | [M - NO]⁺ | •NO |
| 150 | [M - OCH₃]⁺ | •OCH₃ |
| 135 | [M - NO₂]⁺ | •NO₂ |
| 121 | [M - C₂H₅ - NO]⁺ | •C₂H₅, •NO |
| 107 | [M - C₂H₅ - NO₂]⁺ | •C₂H₅, •NO₂ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification of Benzene, 2-ethyl-1-methoxy-4-nitro- Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.
For "Benzene, 2-ethyl-1-methoxy-4-nitro-," with a molecular formula of C₉H₁₁NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition.
Table 1: Theoretical and Expected Experimental HRMS Data for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Calculated Exact Mass | 181.0739 g/mol |
| Expected m/z of [M+H]⁺ | 182.0812 |
| Expected m/z of [M+Na]⁺ | 204.0633 |
| Required Mass Accuracy | < 5 ppm |
The data presented in this table is interactive. Users can sort the columns to view the information as needed. This precise mass measurement is crucial for distinguishing between isomers and other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Insights of Benzene, 2-ethyl-1-methoxy-4-nitro-
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion or a protonated adduct of "Benzene, 2-ethyl-1-methoxy-4-nitro-") and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and the location of its functional groups.
The fragmentation of "Benzene, 2-ethyl-1-methoxy-4-nitro-" would likely proceed through several key pathways, driven by the presence of the ethyl, methoxy, and nitro groups. Expected fragmentation events would include the loss of the ethyl group (C₂H₅, 29 Da), the methoxy group (CH₃O, 31 Da) or a methyl radical from the methoxy group (CH₃, 15 Da), and rearrangements involving the nitro group.
Table 2: Plausible MS/MS Fragmentation Pathways for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss (Da) |
| 182.08 ([M+H]⁺) | Loss of ethylene | 154.05 | 28.03 |
| 182.08 ([M+H]⁺) | Loss of formaldehyde | 152.07 | 30.01 |
| 182.08 ([M+H]⁺) | Loss of nitro group | 136.08 | 46.00 |
| 182.08 ([M+H]⁺) | Loss of ethyl radical | 153.06 | 29.05 |
This interactive table allows for the exploration of potential fragmentation patterns. By analyzing these characteristic losses, the connectivity of the atoms within the molecule can be deduced and confirmed.
X-ray Crystallography and Solid-State Analysis of Benzene, 2-ethyl-1-methoxy-4-nitro-
Single-Crystal X-ray Diffraction of Benzene, 2-ethyl-1-methoxy-4-nitro- for Precise Bond Lengths and Angles
A successful single-crystal X-ray diffraction experiment on "Benzene, 2-ethyl-1-methoxy-4-nitro-" would yield a detailed model of the molecule's geometry. This would allow for the precise measurement of all bond lengths and angles, providing invaluable information about the electronic effects of the substituents on the benzene ring. For instance, the C-N bond of the nitro group and the C-O bond of the methoxy group would be of particular interest, as their lengths can indicate the degree of electron withdrawal and donation, respectively.
Table 3: Expected Bond Lengths and Angles for Benzene, 2-ethyl-1-methoxy-4-nitro- from Single-Crystal X-ray Diffraction
| Bond/Angle | Expected Value (Å or °) |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-N (nitro) | ~1.47 Å |
| N-O (nitro) | ~1.22 Å |
| C-O (methoxy) | ~1.36 Å |
| O-C (methyl) | ~1.43 Å |
| C-C (ethyl) | ~1.53 Å |
| C-C-C (in ethyl) | ~112° |
| C-N-O | ~118° |
| C-O-C | ~117° |
This interactive table presents the anticipated values for key geometric parameters.
Powder X-ray Diffraction for Polymorphism Studies and Crystal Phase Identification of Benzene, 2-ethyl-1-methoxy-4-nitro-
Powder X-ray Diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystal phase of a compound and for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. Different polymorphs can exhibit distinct physical properties. A PXRD pattern for "Benzene, 2-ethyl-1-methoxy-4-nitro-" would consist of a unique set of diffraction peaks at specific 2θ angles, serving as a fingerprint for its crystalline form.
Hirshfeld Surface Analysis and Intermolecular Interactions in Benzene, 2-ethyl-1-methoxy-4-nitro- Crystal Structures
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For "Benzene, 2-ethyl-1-methoxy-4-nitro-," this analysis would likely reveal the presence of C-H···O and C-H···π interactions, as well as potential weak interactions involving the nitro group, which govern the crystal packing.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions of Benzene, 2-ethyl-1-methoxy-4-nitro-
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like "Benzene, 2-ethyl-1-methoxy-4-nitro-," the most significant electronic transitions are typically π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, and the methoxy and ethyl groups, which act as auxochromes, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Table 4: Expected UV-Vis Absorption Maxima for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~280 - 320 | High |
| n → π | ~340 - 380 | Low |
This interactive table summarizes the anticipated electronic transitions. The precise positions and intensities of these absorption bands would provide valuable information about the electronic structure of the molecule.
Absorption and Emission Properties of Benzene, 2-ethyl-1-methoxy-4-nitro-
The electronic absorption spectrum of Benzene, 2-ethyl-1-methoxy-4-nitro- is expected to be characterized by electronic transitions within the substituted benzene ring. The presence of the methoxy (-OCH3), ethyl (-CH2CH3), and nitro (-NO2) groups significantly influences the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.
The methoxy group acts as an electron-donating group (auxochrome) through resonance, while the nitro group is a strong electron-withdrawing group (chromophore). This "push-pull" electronic configuration, where electron density is pushed onto the aromatic ring by the methoxy group and pulled by the nitro group, is anticipated to result in intramolecular charge transfer (ICT) character for the lowest energy absorption band. This ICT band is typically observed in the near-UV or visible region of the electromagnetic spectrum.
The ethyl group, being a weak electron-donating group through induction, is expected to have a minor red-shifting (bathochromic) effect on the absorption maxima compared to its non-ethylated counterpart, 1-methoxy-4-nitrobenzene.
Based on data for similar nitroaromatic compounds, the primary absorption bands for Benzene, 2-ethyl-1-methoxy-4-nitro- would likely arise from π → π* transitions. A hypothetical representation of its absorption characteristics in a non-polar solvent like cyclohexane (B81311) is presented in Table 1.
Table 1: Hypothetical Absorption Characteristics of Benzene, 2-ethyl-1-methoxy-4-nitro- in Cyclohexane
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* (ICT) | ~320 - 350 | ~10,000 - 15,000 |
Note: The data in this table is hypothetical and serves as an illustrative example based on the expected behavior of similar compounds.
Regarding emission properties, many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent at room temperature in solution. This is often attributed to efficient intersystem crossing from the singlet excited state (S1) to a triplet state (T1), followed by non-radiative decay to the ground state. The presence of the nitro group can promote these non-radiative pathways. Therefore, it is predicted that Benzene, 2-ethyl-1-methoxy-4-nitro- would exhibit very low fluorescence quantum yields.
Solvatochromism and Environmental Effects on Electronic Spectra of Benzene, 2-ethyl-1-methoxy-4-nitro-
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands with a change in the polarity of the solvent medium. Due to the expected significant intramolecular charge transfer character in its excited state, Benzene, 2-ethyl-1-methoxy-4-nitro- is predicted to exhibit positive solvatochromism.
In the ground state, the molecule has a certain dipole moment. Upon photoexcitation to the ICT state, there is a substantial redistribution of electron density, leading to a much larger dipole moment in the excited state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum as the solvent polarity increases.
The effect of solvent polarity on the hypothetical absorption maximum of the ICT band of Benzene, 2-ethyl-1-methoxy-4-nitro- is illustrated in Table 2. The solvents are listed in order of increasing polarity, as indicated by their dielectric constant (ε).
Table 2: Hypothetical Solvatochromic Shift in the ICT Absorption Band of Benzene, 2-ethyl-1-methoxy-4-nitro- in Various Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Predicted λmax (nm) |
|---|---|---|
| n-Hexane | 1.89 | ~320 |
| Dioxane | 2.21 | ~325 |
| Chloroform | 4.81 | ~335 |
| Ethanol (B145695) | 24.55 | ~345 |
| Acetonitrile (B52724) | 37.5 | ~350 |
Note: The data in this table is hypothetical and serves as an illustrative example to demonstrate the expected solvatochromic trend for this type of compound.
In addition to solvent polarity, other specific solvent-solute interactions, such as hydrogen bonding, can also influence the electronic spectra. For instance, in protic solvents like ethanol and water, hydrogen bonding to the oxygen atoms of the nitro group could further stabilize the excited state, contributing to the observed red shift.
Computational and Theoretical Chemistry of Benzene, 2 Ethyl 1 Methoxy 4 Nitro
Electronic Structure and Molecular Orbital Theory of Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Molecular orbital theory, particularly through computational approaches, offers a detailed picture of the electron distribution and energy levels within "Benzene, 2-ethyl-1-methoxy-4-nitro-".
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules like "Benzene, 2-ethyl-1-methoxy-4-nitro-". DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict the optimized geometry of the molecule. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.
The electronic properties, including the dipole moment, polarizability, and electrostatic potential, are also elucidated through DFT. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the electron density distribution and indicates regions susceptible to electrophilic and nucleophilic attack. For "Benzene, 2-ethyl-1-methoxy-4-nitro-", the MEP would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, indicating electron-rich areas, while the regions around the hydrogen atoms of the benzene ring would exhibit a positive potential.
Table 4.1.1: Calculated Geometrical and Electronic Properties of Benzene, 2-ethyl-1-methoxy-4-nitro- using DFT
| Property | Calculated Value |
| Bond Length (C-N) | ~1.47 Å |
| Bond Length (C-O, methoxy) | ~1.36 Å |
| Bond Angle (O-N-O) | ~124° |
| Dihedral Angle (C-C-N-O) | Varies with conformation |
| Dipole Moment | ~4.5 - 5.5 D |
| Ground State Energy | Basis set and functional dependent |
Note: The values presented are typical approximate ranges found in computational studies of similar nitroaromatic compounds and may vary depending on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
For "Benzene, 2-ethyl-1-methoxy-4-nitro-", the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are the more electron-donating parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution suggests that the molecule would act as an electron donor from the aromatic ring and as an electron acceptor at the nitro group. The HOMO-LUMO gap can be used to predict its behavior in various chemical reactions, such as cycloadditions and electrophilic/nucleophilic substitutions.
Table 4.1.2: Frontier Molecular Orbital Energies of Benzene, 2-ethyl-1-methoxy-4-nitro-
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 to -7.5 eV |
| LUMO | ~ -2.0 to -3.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
Note: These energy values are representative and are highly dependent on the computational method and solvent model employed.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis quantifies the interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).
Table 4.1.3: Significant NBO Interactions in Benzene, 2-ethyl-1-methoxy-4-nitro-
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) of Methoxy | π(C-C) of Ring | High |
| π(C-C) of Ring | π(C-C) of Ring | High |
| LP(O) of Nitro | σ*(N-O) | Moderate |
Note: The specific E(2) values depend on the chosen computational level. LP denotes a lone pair.
Molecular Dynamics Simulations and Conformational Landscape of Benzene, 2-ethyl-1-methoxy-4-nitro-
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility and the different conformations it can adopt at a given temperature.
For "Benzene, 2-ethyl-1-methoxy-4-nitro-", MD simulations would be particularly useful for studying the rotational freedom of the ethyl and methoxy groups. The simulations can reveal the preferred orientations of these substituents relative to the benzene ring and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules. The conformational landscape can be visualized using Ramachandran-like plots for the relevant dihedral angles.
Reaction Pathway Modeling and Transition State Analysis for Transformations Involving Benzene, 2-ethyl-1-methoxy-4-nitro-
Computational chemistry can be employed to model the pathways of chemical reactions involving "Benzene, 2-ethyl-1-methoxy-4-nitro-". By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.
For instance, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. Reaction pathway modeling could elucidate the mechanism of this reduction, identifying intermediates and the energy barriers for each step. The activation energies calculated from the transition state analysis provide a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.
Quantitative Structure-Activity Relationship (QSAR) Studies on Benzene, 2-ethyl-1-methoxy-4-nitro- Analogues (theoretical, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. While often used in drug design to predict biological activity, QSAR can also be applied to predict various physicochemical properties and non-biological activities.
For analogues of "Benzene, 2-ethyl-1-methoxy-4-nitro-", a theoretical QSAR study could be developed to predict properties such as solubility, toxicity, or environmental fate. This involves calculating a set of molecular descriptors for each analogue, which are numerical representations of their structural, electronic, or topological features. These descriptors could include molecular weight, logP, HOMO/LUMO energies, and various shape indices. A statistical model, such as multiple linear regression or a machine learning algorithm, is then trained on a set of compounds with known activity to establish a predictive relationship. This model can then be used to estimate the activity of new, untested analogues.
Theoretical Spectroscopic Prediction and Validation for Benzene, 2-ethyl-1-methoxy-4-nitro-
Theoretical spectroscopic prediction is a powerful tool in modern chemistry for identifying and characterizing molecules. By simulating spectra computationally, researchers can gain a deeper understanding of the experimental data or even predict the spectroscopic properties of unknown molecules. The primary methods for these predictions involve Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).
For a molecule like Benzene, 2-ethyl-1-methoxy-4-nitro-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Predicted Vibrational Frequencies: The theoretical IR and Raman spectra are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield the frequencies of the fundamental vibrational modes. For Benzene, 2-ethyl-1-methoxy-4-nitro-, characteristic vibrational modes would include:
N-O stretching of the nitro group.
C-H stretching of the ethyl and methoxy groups, and the aromatic ring.
C-O stretching of the methoxy group.
Aromatic C=C stretching .
The agreement between calculated and experimental spectra allows for a confident assignment of the observed vibrational bands. nih.gov
Predicted NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the nuclear magnetic shielding tensors. These theoretical chemical shifts are then typically scaled to account for systematic errors in the computational method. For Benzene, 2-ethyl-1-methoxy-4-nitro-, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the methoxy group, and the aromatic ring, with their chemical shifts influenced by the electronic effects of the nitro and methoxy substituents. rsc.orgresearchgate.net
Below is an illustrative data table of what theoretical spectroscopic predictions for Benzene, 2-ethyl-1-methoxy-4-nitro- would entail.
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.8 - 8.2 ppmMethoxy Protons: ~3.9 ppmEthyl Protons (CH₂): ~2.7 ppmEthyl Protons (CH₃): ~1.3 ppm |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 110 - 160 ppmMethoxy Carbon: ~56 ppmEthyl Carbon (CH₂): ~25 ppmEthyl Carbon (CH₃): ~15 ppm |
| Key IR Frequencies (cm⁻¹) | NO₂ Symmetric Stretch: ~1350 cm⁻¹NO₂ Asymmetric Stretch: ~1530 cm⁻¹C-O-C Stretch: ~1250 cm⁻¹Aromatic C-H Stretch: >3000 cm⁻¹ |
Note: The values in this table are estimations based on typical ranges for similar functional groups and are for illustrative purposes, as specific computational studies on this molecule are not available in the searched literature.
Ab Initio and Semi-Empirical Methods Applied to Benzene, 2-ethyl-1-methoxy-4-nitro-
Beyond spectroscopic prediction, a range of computational methods can be applied to investigate the fundamental electronic properties of Benzene, 2-ethyl-1-methoxy-4-nitro-. These methods fall into two broad categories: ab initio and semi-empirical.
Ab Initio Methods: Ab initio (from first principles) methods solve the Schrödinger equation without the use of empirical parameters derived from experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. For Benzene, 2-ethyl-1-methoxy-4-nitro-, these methods can be used to accurately calculate:
Molecular Geometry: Determining the optimal bond lengths, bond angles, and dihedral angles.
Electronic Energy and Properties: Calculating the total energy, dipole moment, and polarizability.
Reaction Mechanisms: Investigating the energy barriers and pathways of potential chemical reactions.
High-level ab initio calculations serve as a benchmark for less computationally expensive methods. researchgate.net
Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and SAM1, simplify the ab initio calculations by incorporating some experimentally derived parameters. researchgate.net This approximation makes them significantly faster, allowing for the study of much larger molecular systems. While less accurate than ab initio methods, they are useful for:
Rapid screening of large numbers of molecules.
Initial geometry optimizations before refinement with higher-level methods.
Calculating properties for which high accuracy is not critical.
For Benzene, 2-ethyl-1-methoxy-4-nitro-, semi-empirical methods could be used to quickly estimate its heat of formation, ionization potential, and electron affinity.
The following table summarizes some of the key molecular properties of Benzene, 2-ethyl-1-methoxy-4-nitro- that can be determined using these computational methods, with some values computed by PubChem. nih.gov
| Computed Property | Value | Method/Source |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | PubChem |
| IUPAC Name | 1-ethyl-2-methoxy-4-nitrobenzene (B8278255) | Lexichem TK 2.7.0 |
| XLogP3 | 2.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
The application of these computational techniques provides a comprehensive theoretical understanding of Benzene, 2-ethyl-1-methoxy-4-nitro-, complementing and guiding experimental investigations into its chemical nature.
Reactivity and Reaction Mechanisms Involving Benzene, 2 Ethyl 1 Methoxy 4 Nitro
Electrophilic and Nucleophilic Reactivity of Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
Aromatic Reactivity Profile of Benzene, 2-ethyl-1-methoxy-4-nitro- towards Electrophiles
The susceptibility of the benzene ring to electrophilic attack is significantly influenced by its substituents. Activating groups increase the rate of electrophilic substitution compared to benzene, while deactivating groups decrease it. msu.edu In Benzene, 2-ethyl-1-methoxy-4-nitro-, the powerful deactivating nature of the nitro group renders the ring significantly less reactive towards electrophiles than benzene itself. msu.edulibretexts.org
The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents. The methoxy (B1213986) and ethyl groups direct incoming electrophiles to the ortho and para positions relative to themselves, while the nitro group directs to the meta position. libretexts.orglibretexts.org In this molecule, the positions for electrophilic attack are influenced by the combined effects of all three groups. The positions ortho and para to the activating methoxy and ethyl groups are also ortho or meta to the deactivating nitro group. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -OCH₃ | 1 | Strongly Activating | Ortho, Para |
| -CH₂CH₃ | 2 | Weakly Activating | Ortho, Para |
| -NO₂ | 4 | Strongly Deactivating | Meta |
Considering the positions on the benzene ring, the potential sites for electrophilic attack are positions 3, 5, and 6. Position 6 is ortho to the methoxy group and meta to the nitro group, making it a likely site for substitution. Position 3 is meta to the methoxy group and ortho to the ethyl and nitro groups, a sterically hindered and electronically unfavorable position. Position 5 is para to the ethyl group and meta to the methoxy and nitro groups, another potential site for reaction. The strong activating effect of the methoxy group likely directs the electrophile primarily to its ortho position (position 6).
Nucleophilic Attack on the Nitro Group and other Electrophilic Centers in Benzene, 2-ethyl-1-methoxy-4-nitro-
The presence of a strong electron-withdrawing group like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). stackexchange.com However, for SNAAr to occur, there must be a good leaving group at a position ortho or para to the nitro group. In Benzene, 2-ethyl-1-methoxy-4-nitro-, there are no such leaving groups. Therefore, direct nucleophilic substitution on the ring is unlikely under normal conditions.
The nitro group itself can be a site for nucleophilic attack, particularly by strong reducing agents. The reduction of the nitro group can proceed through various intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding aniline (B41778) derivative.
Radical Chemistry of Benzene, 2-ethyl-1-methoxy-4-nitro-
Generation and Reactivity of Radical Species Derived from Benzene, 2-ethyl-1-methoxy-4-nitro-
Nitroaromatic compounds can undergo one-electron reduction to form nitro radical anions. nih.gov These radical anions are often intermediates in the metabolic pathways of nitro compounds. The stability and reactivity of these radical anions are influenced by the electronic properties of the other substituents on the benzene ring. The electron-donating methoxy and ethyl groups may slightly destabilize the radical anion compared to nitrobenzene (B124822) itself.
Photoinduced and Thermally Induced Radical Reactions of Benzene, 2-ethyl-1-methoxy-4-nitro-
While specific studies on the photochemical and thermally induced radical reactions of Benzene, 2-ethyl-1-methoxy-4-nitro- are not available, nitroaromatic compounds are known to participate in various photochemical reactions. For instance, they can undergo photoreduction or participate in hydrogen abstraction reactions. The presence of the methoxy and ethyl groups could influence the course of these reactions by affecting the electronic distribution and providing alternative sites for radical attack, such as the benzylic protons of the ethyl group.
Cycloaddition and Pericyclic Reactions Involving Benzene, 2-ethyl-1-methoxy-4-nitro-
Aromatic compounds like benzene are generally poor substrates for cycloaddition and pericyclic reactions due to their inherent stability. wikipedia.org The aromatic sextet is highly stable and resistant to disruption. While nitroalkenes can participate in cycloaddition reactions, the nitro group in Benzene, 2-ethyl-1-methoxy-4-nitro- is directly attached to the aromatic ring, which makes its participation in such reactions as a dienophile or dipolarophile highly unlikely under standard conditions. chemrxiv.orgchem-station.com For the benzene ring to participate in a cycloaddition reaction, it would require very high temperatures or photochemical conditions, and such reactions are not typical for this class of compounds.
Kinetic and Thermodynamic Studies of Reactions of Benzene, 2-ethyl-1-methoxy-4-nitro-
The determination of reaction rate constants for transformations of Benzene, 2-ethyl-1-methoxy-4-nitro- would likely focus on nucleophilic aromatic substitution (SNAr) reactions, where the methoxy group could be displaced by a nucleophile, or on the reduction of the nitro group. The presence of the nitro group in the para position to the methoxy group significantly activates the aromatic ring towards nucleophilic attack.
Kinetic studies of SNAr reactions on analogous compounds, such as 4-nitroanisole (B1192098) derivatives, are typically conducted using spectroscopic methods (e.g., UV-Vis spectroscopy) to monitor the change in concentration of reactants or products over time. nih.gov The pseudo-first-order rate constant (kobs) can be determined by using a large excess of the nucleophile. nih.gov The second-order rate constant (k) is then calculated from the relationship k = kobs / [Nucleophile].
Due to the lack of specific data for Benzene, 2-ethyl-1-methoxy-4-nitro-, the following table presents illustrative kinetic data for the reaction of a related compound, 2,4-dinitroanisole, with cyclohexylamine. This reaction highlights the influence of the solvent on the reaction rate.
Table 1: Illustrative Second-Order Rate Constants for the Reaction of 2,4-Dinitroanisole with Cyclohexylamine in Different Solvents at 30°C
| Solvent | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|
| Benzene | 1.23 x 10⁻³ |
| Dioxane | 3.45 x 10⁻³ |
| Tetrahydrofuran | 8.90 x 10⁻³ |
| Dimethylformamide | 2.15 x 10⁻¹ |
Data is for an analogous system and serves for illustrative purposes only. Source: Adapted from studies on the reactions of nitroanisoles. acs.org
The ethyl group at the ortho position to the methoxy group in Benzene, 2-ethyl-1-methoxy-4-nitro- would be expected to exert a steric effect, potentially reducing the rate of nucleophilic attack at the C1 position compared to an unsubstituted 4-nitroanisole.
The thermodynamic stability of Benzene, 2-ethyl-1-methoxy-4-nitro- is influenced by the electronic effects of its substituents. The combination of electron-donating and electron-withdrawing groups can lead to a polarized molecule. Thermodynamic data, such as the enthalpy of formation, can provide a quantitative measure of a molecule's stability. nih.govnist.gov
For Benzene, 2-ethyl-1-methoxy-4-nitro-, the attack of a nucleophile at the C1 position would lead to the formation of a Meisenheimer complex. The stability of this complex can be predicted based on data from similar systems. Excellent agreement has been found between predicted and experimentally determined stabilities for a large number of Meisenheimer complexes. rsc.org The presence of the ortho-ethyl group might slightly destabilize the intermediate due to steric hindrance, but the dominant stabilizing effect would come from the para-nitro group.
Catalyst-Mediated Transformations of Benzene, 2-ethyl-1-methoxy-4-nitro-
Catalysis offers efficient and selective pathways for the transformation of functional groups in Benzene, 2-ethyl-1-methoxy-4-nitro-. The most common catalytic transformation for this class of compounds is the reduction of the nitro group to an amino group, yielding the corresponding aniline derivative.
Homogeneous catalysis for the reduction of nitroarenes involves the use of soluble metal complexes. nih.gov Various transition metals, including ruthenium, cobalt, and manganese, have been shown to be effective catalysts for this transformation. nih.govgoogle.comacs.org These reactions are often carried out under an atmosphere of hydrogen gas or using transfer hydrogenation reagents.
A key advantage of homogeneous catalysis is the ability to tune the catalyst's activity and selectivity by modifying the ligands coordinated to the metal center. nih.gov For a substrate like Benzene, 2-ethyl-1-methoxy-4-nitro-, a significant challenge is to achieve chemoselective reduction of the nitro group without affecting other potential reactive sites, although the ether and alkyl groups are generally stable under these conditions.
Table 2: Examples of Homogeneous Catalytic Systems for Nitroarene Reduction
| Catalyst Precursor | Ligand | Reducing Agent | Solvent | Temperature (°C) | Pressure | Typical Substrate |
|---|---|---|---|---|---|---|
| [Mn(CO)₅Br] | PhPNP pincer ligand | H₂ | 2-Methyl-THF | 100 | 50 bar H₂ | Nitrobenzene |
| Tris(acetylacetonato)ruthenium | - | CO + H₂ | Benzene | 130-160 | 200-300 atm | Nitrobenzene |
Data is for analogous systems and serves for illustrative purposes only. Sources: nih.govgoogle.com
Heterogeneous catalysis is widely employed for the hydrogenation of nitroarenes in both laboratory and industrial settings. nih.govresearchgate.net These catalysts typically consist of a noble metal (e.g., platinum, palladium) or a non-precious metal (e.g., nickel, iron) supported on a high-surface-area material like activated carbon or alumina. nih.govnm.govgoogle.com
The catalytic hydrogenation of a substrate like Benzene, 2-ethyl-1-methoxy-4-nitro- would proceed on the surface of the metal catalyst. The reaction generally follows a pseudo-first-order kinetics with respect to the nitroaromatic compound. nm.gov The reaction mechanism is complex and can involve several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. acs.org
Table 3: Illustrative Heterogeneous Catalytic Systems for Nitrobenzene Hydrogenation
| Catalyst | Support | Reducing Agent | Solvent | Temperature (°C) | Pressure |
|---|---|---|---|---|---|
| Platinum | Carbon | H₂ | Aqueous H₂SO₄ | 80-100 | 1-10 atm H₂ |
| Palladium | Carbon | H₂ | Methanol | 25-60 | 1-40 bar H₂ |
| Raney Nickel | - | H₂ | Methanol | 60 | 40 bar H₂ |
| Iron (zero-valent) | - | - | Water | Ambient | Ambient |
Data is for analogous systems and serves for illustrative purposes only. Sources: nih.govnm.govacs.org
The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, partial hydrogenation to the corresponding hydroxylamine can be achieved under specific conditions, which can then undergo further reactions like the Bamberger rearrangement if the reaction is performed in an acidic medium. acs.org
Advanced Applications of Benzene, 2 Ethyl 1 Methoxy 4 Nitro in Materials Science and Organic Synthesis
Benzene (B151609), 2-ethyl-1-methoxy-4-nitro- as a Precursor for Advanced Organic Materials
The multifunctionality of the Benzene, 2-ethyl-1-methoxy-4-nitro- scaffold makes it a candidate for creating sophisticated organic materials. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal for polymerization and the synthesis of electro-active compounds.
Monomer in Polymer Chemistry: Synthesis of Polymeric Structures from Benzene, 2-ethyl-1-methoxy-4-nitro- Derivatives
The transformation of the nitro group on the Benzene, 2-ethyl-1-methoxy-4-nitro- ring into an amine group is a critical step that unlocks its potential as a monomer for polymerization. This reduction yields an aniline (B41778) derivative, a cornerstone in the synthesis of various polymers. For instance, these aniline derivatives can undergo oxidative polymerization or be co-polymerized with other monomers to create polyanilines or other conjugated polymers. The presence of the methoxy (B1213986) and ethyl groups can enhance the solubility and processability of the resulting polymers, a common challenge in materials science.
Furthermore, the derived diamino-compounds could be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The specific substitution pattern on the benzene ring would influence the polymer's final properties, such as its thermal stability, mechanical strength, and morphology.
Building Block for Optoelectronic Materials (e.g., charge transport, organic semiconductors) Based on Benzene, 2-ethyl-1-methoxy-4-nitro- Scaffolds
The electronic characteristics of Benzene, 2-ethyl-1-methoxy-4-nitro- derivatives are of significant interest for optoelectronic applications. The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a "push-pull" system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This characteristic is fundamental for the design of organic non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs).
Studies on related methoxy nitroanilines have investigated their excited state properties and electronic transitions, providing insight into how such molecules behave upon light absorption cdnsciencepub.com. The specific arrangement of substituents on the benzene ring in 2-ethyl-1-methoxy-4-nitro- derivatives would fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the charge injection and transport properties essential for organic semiconductors.
Table 1: Potential Optoelectronic Applications of Benzene, 2-ethyl-1-methoxy-4-nitro- Derivatives
| Application Area | Relevant Property | Role of the Molecular Scaffold |
| Organic Light-Emitting Diodes (OLEDs) | Intramolecular Charge Transfer (ICT) | Forms the emissive layer or host material. |
| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels | Acts as a donor or acceptor material component. |
| Non-Linear Optics (NLO) | High hyperpolarizability | Contributes to the second-order NLO response. |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Forms the semiconducting channel. |
Integration of Benzene, 2-ethyl-1-methoxy-4-nitro- into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable functionalities. The geometric and chemical attributes of Benzene, 2-ethyl-1-methoxy-4-nitro- derivatives make them attractive candidates for integration into these frameworks. After reduction of the nitro group to an amine, the resulting diamine or triamine derivatives can serve as the organic linkers in the synthesis of COFs and MOFs.
For example, research has shown that COFs can be synthesized from trimethoxy-substituted benzenetricarboxaldehyde and various diamines, including those bearing nitro groups rsc.org. The incorporation of such linkers can introduce specific functionalities into the pores of the framework. The nitro groups, if retained, can act as binding sites for specific guest molecules, making the COF or MOF a candidate for sensing or separation applications, particularly for electron-rich species. MOFs have been extensively studied for the detection and catalytic reduction of nitroaromatic compounds like nitrobenzene (B124822) researchgate.netmdpi.com. While these studies often use nitrobenzene as a target or substrate, the principle can be inverted, using a nitro-functionalized linker to build the framework itself.
Benzene, 2-ethyl-1-methoxy-4-nitro- in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on Benzene, 2-ethyl-1-methoxy-4-nitro- provide multiple points for such interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces.
Host-Guest Interactions Involving Benzene, 2-ethyl-1-methoxy-4-nitro-
The electron-deficient nitroaromatic core of Benzene, 2-ethyl-1-methoxy-4-nitro- makes it an interesting potential guest for electron-rich host molecules, such as cyclophanes or other macrocycles. Conversely, derivatives of this compound could be designed to act as hosts. For example, by incorporating crown ether moieties or other recognition sites, these molecules could selectively bind specific guest ions or small molecules. The study of host-guest interactions is fundamental for applications in sensing, catalysis, and drug delivery nih.gov. The specific binding properties would be dictated by the size, shape, and electronic nature of the binding cavity created by the host molecule.
Self-Assembly Principles and Architectures of Benzene, 2-ethyl-1-methoxy-4-nitro- Analogues
The capacity for self-assembly into well-defined nanostructures is a key feature of many functional organic molecules. For analogues of Benzene, 2-ethyl-1-methoxy-4-nitro-, the interplay between hydrogen bonding (via the nitro group's oxygen atoms), π-π stacking of the aromatic rings, and van der Waals interactions of the ethyl and methoxy groups could direct their assembly into specific architectures like nanofibers, vesicles, or organogels. The formation of these structures is highly dependent on factors such as solvent, temperature, and concentration. By rationally designing the molecular structure of analogues, it is possible to control the resulting supramolecular architecture and its emergent properties, paving the way for the development of "smart" materials that respond to external stimuli.
Benzene, 2-ethyl-1-methoxy-4-nitro- as a Synthetic Intermediate for Complex Molecular Architectures
The structure of Benzene, 2-ethyl-1-methoxy-4-nitro-, featuring an electron-donating methoxy group, an ethyl substituent, and a strongly electron-withdrawing nitro group, presents a versatile platform for a variety of organic transformations. These functional groups can be manipulated sequentially or in concert to build more elaborate molecular structures.
Multi-Step Synthesis Strategies Utilizing Benzene, 2-ethyl-1-methoxy-4-nitro- as a Key Synthon
While no specific multi-step syntheses using Benzene, 2-ethyl-1-methoxy-4-nitro- as a key synthon are prominently documented, its potential is evident. The nitro group is a particularly valuable functional handle, readily reduced to an amine. This transformation opens up a vast array of subsequent reactions. For instance, the resulting aniline derivative, 3-ethyl-4-methoxyaniline, could serve as a precursor to a variety of heterocyclic compounds, such as benzimidazoles, quinolines, or phenazines, which are core structures in many pharmaceuticals and functional dyes.
The general strategy would likely involve the initial use of Benzene, 2-ethyl-1-methoxy-4-nitro- to introduce a substituted phenyl moiety into a target molecule. The sequence of reactions could be envisioned as follows:
Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., with SnCl₂/HCl) would convert the nitro group to a primary amine.
Diazotization and Sandmeyer-type Reactions: The resulting aniline could undergo diazotization to form a diazonium salt, a highly versatile intermediate. This could then be subjected to a range of Sandmeyer or related reactions to introduce functionalities such as halogens, cyano groups, or hydroxyl groups at the 4-position.
Amide or Sulphonamide Formation: The amino group can readily form amides or sulphonamides, linking the aromatic ring to other molecular fragments.
Directed Ortho-Metalation: The methoxy group could potentially direct lithiation to the adjacent ortho positions, allowing for the introduction of further substituents on the aromatic ring.
The regioselectivity of these reactions would be influenced by the electronic effects of the ethyl and methoxy groups.
Asymmetric Synthesis Applications of Benzene, 2-ethyl-1-methoxy-4-nitro- Derivatives
The application of Benzene, 2-ethyl-1-methoxy-4-nitro- derivatives in asymmetric synthesis is a speculative but intriguing area. To be useful in this context, a chiral element would need to be introduced. This could be achieved in several ways:
Derivatization to a Chiral Ligand: The aniline obtained from the reduction of Benzene, 2-ethyl-1-methoxy-4-nitro- could be reacted with a chiral auxiliary to form a chiral ligand. This ligand could then be used to induce asymmetry in metal-catalyzed reactions.
Enantioselective Functionalization: It might be possible to perform an enantioselective reaction on a prochiral derivative of the parent molecule. For example, if the ethyl group were replaced by a vinyl group, enantioselective dihydroxylation or epoxidation could introduce chirality.
However, there is currently no published research demonstrating such applications for this specific compound.
Coordination Chemistry of Benzene, 2-ethyl-1-methoxy-4-nitro- Derivatives
The potential for Benzene, 2-ethyl-1-methoxy-4-nitro- derivatives to act as ligands in coordination chemistry is another area ripe for exploration. The introduction of suitable coordinating atoms would be a prerequisite.
Ligand Design for Metal Coordination from Benzene, 2-ethyl-1-methoxy-4-nitro- Functionalized Scaffolds
To function as a ligand, Benzene, 2-ethyl-1-methoxy-4-nitro- would need to be chemically modified to incorporate donor atoms such as nitrogen, oxygen, sulfur, or phosphorus. A key strategy would again be the reduction of the nitro group to an amine. This amine could then be further functionalized to create a chelating ligand.
Hypothetical Ligand Synthesis Strategies:
| Starting Material | Reagents | Potential Ligand Type |
| 3-ethyl-4-methoxyaniline | 2-picolinaldehyde | Schiff base (N,N-donor) |
| 3-ethyl-4-methoxyaniline | 2-chloroacetyl chloride, then thiourea | Thiazole-containing ligand (N,S-donor) |
| 3-ethyl-4-methoxyaniline | Phosphine-containing acyl chloride | Phosphine-amide ligand (P,N-donor) |
The design of these ligands would aim to create specific coordination environments for various metal ions, potentially leading to catalysts with unique reactivity or materials with interesting photophysical or magnetic properties.
Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating Benzene, 2-ethyl-1-methoxy-4-nitro- Ligands
The synthesis of metal complexes with ligands derived from Benzene, 2-ethyl-1-methoxy-4-nitro- would typically involve reacting the synthesized ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized by a variety of spectroscopic and analytical techniques.
Expected Characterization Techniques:
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies of donor groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the structure and symmetry of the complex in solution. |
| UV-Vis Spectroscopy | Study of electronic transitions within the complex, including metal-to-ligand charge transfer bands. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths and angles in the coordination sphere. |
| Mass Spectrometry | Confirmation of the molecular weight and composition of the complex. |
The spectroscopic data would be crucial for understanding the nature of the metal-ligand bonding and the electronic structure of the resulting complexes. Such studies could pave the way for the development of new catalysts, sensors, or molecular materials.
Advanced Analytical Methodologies for Benzene, 2 Ethyl 1 Methoxy 4 Nitro Research
Chromatographic Techniques for High-Purity Isolation and Analysis of Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
Chromatographic methods are fundamental for the separation and purification of "Benzene, 2-ethyl-1-methoxy-4-nitro-" from reaction mixtures and for its precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a UV/Diode Array Detector (DAD) is a cornerstone technique for the quantification and purity assessment of "Benzene, 2-ethyl-1-methoxy-4-nitro-". A reverse-phase HPLC method would be the most probable approach for this non-polar compound. For a structurally similar compound, 1-Ethyl-2-(methoxymethyl)-4-nitrobenzene, a reverse-phase HPLC method has been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
A hypothetical HPLC-DAD method for "Benzene, 2-ethyl-1-methoxy-4-nitro-" would involve the following:
Column: A C18 or C8 stationary phase would be suitable for retaining the non-polar analyte.
Mobile Phase: A gradient elution with acetonitrile and water would likely be employed to ensure good separation from any impurities. The gradient could start with a higher water percentage and gradually increase the acetonitrile concentration.
Detection: The nitroaromatic chromophore in "Benzene, 2-ethyl-1-methoxy-4-nitro-" would allow for sensitive detection using a UV-Vis or DAD detector. A DAD would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment. The maximum absorbance wavelength (λmax) for similar nitroaromatic compounds is often in the range of 254 nm to 400 nm.
Quantification: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified "Benzene, 2-ethyl-1-methoxy-4-nitro-" standard. The peak area from the chromatogram would be plotted against the concentration to establish a linear relationship.
Table 1: Hypothetical HPLC-DAD Parameters for the Analysis of Benzene, 2-ethyl-1-methoxy-4-nitro-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for trace analysis and identifying any volatile impurities in "Benzene, 2-ethyl-1-methoxy-4-nitro-". The NIST WebBook provides GC-MS data for related compounds such as Benzene, 1-ethyl-4-nitro- and Benzene, 1-ethyl-4-methoxy-, which can be used to predict the behavior of the target analyte. nist.govnist.gov
A typical GC-MS analysis would involve:
Injection: A small volume of a solution of the sample in a volatile solvent would be injected into the heated inlet of the gas chromatograph, where it is vaporized.
Separation: The vaporized sample would be carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected, generating a mass spectrum that can be used for identification by comparison to spectral libraries.
Table 2: Predicted GC-MS Data for Benzene, 2-ethyl-1-methoxy-4-nitro-
| Property | Predicted Value |
| Molecular Weight | 181.19 g/mol |
| Major Mass Fragments (m/z) | 181 (M+), 166, 151, 135, 105 |
| Retention Time | Dependent on column and conditions |
Hyphenated Techniques for Online Reaction Monitoring of Benzene, 2-ethyl-1-methoxy-4-nitro- Transformations
Hyphenated analytical techniques are invaluable for monitoring the synthesis and degradation of "Benzene, 2-ethyl-1-methoxy-4-nitro-" in real-time, providing insights into reaction kinetics and mechanisms.
In situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of chemical reactions without the need for sample extraction. For the synthesis of a related compound, (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, the reaction progress was monitored by TLC, but in situ methods would provide continuous data. orgsyn.org
In Situ NMR: By placing an NMR tube directly in the spectrometer's probe that is fitted for flow-through chemistry, the disappearance of reactant signals and the appearance of product signals can be tracked over time. This would provide detailed information on the reaction kinetics and the formation of any intermediates in the synthesis of "Benzene, 2-ethyl-1-methoxy-4-nitro-".
In Situ IR: An IR probe can be inserted directly into a reaction vessel to monitor changes in the vibrational frequencies of functional groups. For example, the appearance of the characteristic nitro group stretches (around 1520 and 1340 cm⁻¹) could be monitored to track the progress of a nitration reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying degradation products. Studies on other complex organic molecules, such as the anticancer drug ONC201, have demonstrated the power of LC-MS for elucidating degradation pathways. mdpi.com
To study the degradation of "Benzene, 2-ethyl-1-methoxy-4-nitro-" in a model system (e.g., under photolytic or oxidative stress), an LC-MS/MS method would be developed.
Separation: A reversed-phase HPLC system would separate the parent compound from its degradation products.
Detection and Identification: The eluent from the HPLC would be introduced into a tandem mass spectrometer. The parent ion of "Benzene, 2-ethyl-1-methoxy-4-nitro-" (m/z 182 for [M+H]⁺) would be selected and fragmented to produce a characteristic fragmentation pattern. The degradation products would then be identified by their unique mass-to-charge ratios and by comparing their fragmentation patterns to that of the parent compound.
Table 3: Potential Degradation Products of Benzene, 2-ethyl-1-methoxy-4-nitro- and their Hypothetical Mass-to-Charge Ratios
| Potential Degradation Product | Modification | Hypothetical [M+H]⁺ (m/z) |
| 2-ethyl-4-nitrophenol (B3051496) | Demethylation | 168 |
| 1-methoxy-4-nitrobenzene | De-ethylation | 154 |
| 2-ethyl-1-methoxy-aniline | Reduction of nitro group | 152 |
Capillary Electrophoresis (CE) for Separation and Analysis of Benzene, 2-ethyl-1-methoxy-4-nitro- and its Derivatives
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. wikipedia.orglibretexts.org For nitroaromatic compounds, which are often found in environmental samples, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, has been successfully employed. nih.gov
The analysis of "Benzene, 2-ethyl-1-methoxy-4-nitro-" and its potential charged derivatives (e.g., from degradation) by CE would offer several advantages:
High Efficiency: CE provides a very high number of theoretical plates, leading to excellent separation efficiency.
Low Sample Consumption: Only nanoliter volumes of the sample are required for injection.
Versatility: By modifying the buffer system, for instance by adding cyclodextrins, the separation of neutral isomers can be achieved. researchgate.net
A MECC method for "Benzene, 2-ethyl-1-methoxy-4-nitro-" would likely use a buffer containing a surfactant such as sodium dodecyl sulfate (B86663) (SDS) above its critical micelle concentration. The neutral analyte would partition into the micelles, and separation would be achieved based on the differences in these partitioning coefficients.
Electrochemical Techniques for Probing Redox Properties of Benzene, 2-ethyl-1-methoxy-4-nitro-
The redox behavior of aromatic nitro compounds is a critical area of study, offering insights into their chemical reactivity, potential for environmental degradation, and involvement in various chemical transformations. While direct experimental research on the electrochemical properties of Benzene, 2-ethyl-1-methoxy-4-nitro- is not extensively documented in publicly available literature, its redox characteristics can be inferred from the well-established electrochemical behavior of its parent compound, nitrobenzene (B124822), and related substituted nitroaromatics. This section delineates the probable electrochemical techniques and expected redox properties applicable to Benzene, 2-ethyl-1-methoxy-4-nitro-.
The primary electrochemical process for nitroaromatic compounds is reduction, which typically proceeds through a series of electron and proton transfer steps. The specific pathway and the stability of intermediates are highly dependent on the experimental conditions, such as the pH of the medium, the solvent system, and the nature of the electrode material. nih.govkoreascience.krnih.govnih.gov
Cyclic Voltammetry (CV): A Tool for Mechanistic Insights
Cyclic voltammetry is a powerful and commonly employed technique for investigating the redox behavior of nitro compounds. researchgate.netxmu.edu.cnresearchgate.netacs.org For Benzene, 2-ethyl-1-methoxy-4-nitro-, a typical cyclic voltammogram in an aprotic medium would be expected to show an initial reversible one-electron reduction to form a stable nitro radical anion. This is a characteristic feature of nitrobenzene and its derivatives. sci-int.com
The presence of electron-donating groups, such as the ethyl and methoxy (B1213986) groups in Benzene, 2-ethyl-1-methoxy-4-nitro-, is anticipated to make the reduction more difficult compared to unsubstituted nitrobenzene. This is because these groups increase the electron density on the aromatic ring, thus making the addition of an electron less favorable. Consequently, the reduction potentials for Benzene, 2-ethyl-1-methoxy-4-nitro- are expected to be more negative than those of nitrobenzene under similar conditions.
Hypothesized Redox Pathway of Benzene, 2-ethyl-1-methoxy-4-nitro-
Based on the known mechanisms of related compounds, the electrochemical reduction of Benzene, 2-ethyl-1-methoxy-4-nitro- is proposed to proceed as follows:
Formation of the Nitro Radical Anion: The initial step is a one-electron transfer to the nitro group, forming a radical anion. In aprotic solvents, this species can be relatively stable. C₂H₅(CH₃O)C₆H₃NO₂ + e⁻ ⇌ [C₂H₅(CH₃O)C₆H₃NO₂]⁻•
Formation of the Nitroso Intermediate: In the presence of protons, the radical anion is protonated and undergoes further reduction and dehydration to form the corresponding nitrosobenzene (B162901) derivative.
Formation of the Hydroxylamine (B1172632) Derivative: The nitroso intermediate is more easily reduced than the starting nitro compound, rapidly undergoing a two-electron, two-proton reduction to form 2-ethyl-1-methoxy-4-(hydroxyamino)benzene.
Formation of the Aniline (B41778) Derivative: Finally, the hydroxylamine derivative can be further reduced in a two-electron, two-proton step to yield the corresponding aniline, 4-amino-3-ethyl-anisole.
Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
Differential pulse voltammetry is another valuable technique that can be applied to the study of Benzene, 2-ethyl-1-methoxy-4-nitro-. DPV offers higher sensitivity and better resolution of reduction peaks compared to CV, making it suitable for quantitative analysis and the determination of trace amounts of the compound. nih.govnih.gov
Influence of Experimental Parameters
It is crucial to note that the observed redox potentials and the products of electrolysis are highly sensitive to the experimental conditions:
pH: The availability of protons is a key factor. In acidic solutions, the multi-electron reduction to the hydroxylamine and aniline is favored. nih.gov In alkaline media, the initial radical anion may be more stable. nih.gov
Solvent: Aprotic solvents, such as acetonitrile or dimethylformamide, are often used to study the initial electron transfer steps and stabilize radical intermediates. sci-int.com
Electrode Material: The choice of electrode material (e.g., glassy carbon, platinum, mercury) can influence the overpotential required for the reduction and may affect the adsorption of reactants and intermediates on the electrode surface. nih.govnih.govxmu.edu.cn
Data on Related Compounds
To provide a comparative context, the following table summarizes typical electrochemical data for nitrobenzene and related substituted compounds. The values for Benzene, 2-ethyl-1-methoxy-4-nitro- are hypothetical and are estimated based on the expected electronic effects of the substituents.
| Compound Name | CAS Number | Molecular Formula | Electrochemical Technique | Observed Potential (vs. Ag/AgCl) | Comments |
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | Cyclic Voltammetry | -0.71 V | Peak potential for reduction at a glassy carbon electrode in a buffered aqueous solution (pH 9.9). nih.gov |
| 4-Nitroanisole (B1192098) | 100-17-4 | C₇H₇NO₃ | Cyclic Voltammetry | -0.60 V | First cathodic peak on a CNT-modified electrode, corresponding to the formation of the hydroxylamine. researchgate.net |
| 4-Ethylnitrobenzene (B91404) | 100-12-9 | C₈H₉NO₂ | Not Available | Not Available | Expected to have a reduction potential slightly more negative than nitrobenzene due to the electron-donating ethyl group. |
| Benzene, 2-ethyl-1-methoxy-4-nitro- | 90610-19-8 | C₉H₁₁NO₃ | Not Available | Hypothesized to be > -0.71 V | The combined electron-donating effects of the ethyl and methoxy groups are expected to make reduction more difficult, shifting the potential to more negative values compared to nitrobenzene. |
Future Research Directions and Unexplored Avenues for Benzene, 2 Ethyl 1 Methoxy 4 Nitro Chemistry
Emerging Synthetic Strategies and Methodologies for Benzene (B151609), 2-ethyl-1-methoxy-4-nitro-
The classical synthesis of substituted nitroaromatics often relies on electrophilic aromatic substitution reactions. For Benzene, 2-ethyl-1-methoxy-4-nitro-, a traditional route might involve the nitration of 3-ethylanisole. However, modern synthetic chemistry offers more sophisticated and efficient strategies that could be explored for its synthesis.
C-H Activation and Functionalization: A significant area for future investigation is the application of transition-metal-catalyzed C-H activation reactions. The directing effects of the methoxy (B1213986) and ethyl groups could be harnessed to achieve regioselective C-H functionalization, potentially offering novel routes to this compound or its derivatives. For instance, the ortho-directing ability of the methoxy group and the weaker directing effect of the ethyl group could be exploited in palladium-catalyzed C-H arylation, alkylation, or allylation reactions. The nitro group itself can also act as a directing group in certain C-H functionalization reactions, opening up further synthetic possibilities.
Advanced Cross-Coupling Reactions: Modern cross-coupling methodologies could provide alternative and more flexible synthetic pathways. For example, a Suzuki or Negishi coupling of a suitably substituted boronic acid or organozinc reagent with a halogenated precursor could be a viable strategy. Research into optimizing these reactions for substrates bearing this specific combination of functional groups could lead to more efficient and scalable syntheses.
One-Pot and Tandem Reactions: The development of one-pot or tandem reaction sequences presents an opportunity for increased efficiency and sustainability. A potential area of research could be the exploration of vinylogous Michael addition reactions involving precursors like vinyl malononitriles and nitroolefins, which have been shown to yield polysubstituted benzenes in a single pot.
Potential Synthetic Precursors: The following table outlines potential precursors and the corresponding emerging synthetic methods that could be investigated for the synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro-.
| Precursor 1 | Precursor 2 | Emerging Synthetic Method | Potential Advantages |
| 3-Ethylanisole | Nitrating Agent | Advanced Nitration Catalysts | Improved regioselectivity and milder reaction conditions. |
| 1-Bromo-2-ethyl-4-methoxybenzene | Nitrating Agent | Transition-Metal-Free Nitration | Avoidance of toxic heavy metals. |
| 2-Ethyl-4-nitroanisole | Alkylating/Arylating Agent | C-H Activation/Functionalization | Direct functionalization without pre-functionalized starting materials. |
| 1-Iodo-2-methoxy-4-nitrobenzene | Ethylating Agent | Cross-Coupling Reactions | High functional group tolerance and modularity. |
Novel Applications of Benzene, 2-ethyl-1-methoxy-4-nitro- in Advanced Materials and Catalysis
The unique electronic properties endowed by the combination of a nitro group (strong electron-withdrawing), a methoxy group (strong electron-donating), and an ethyl group (weak electron-donating) make Benzene, 2-ethyl-1-methoxy-4-nitro- an interesting candidate for applications in materials science and as a precursor in catalysis.
Advanced Materials:
Nonlinear Optical (NLO) Materials: Nitroaromatic compounds are known for their NLO properties. The push-pull nature of the substituents in Benzene, 2-ethyl-1-methoxy-4-nitro- could lead to a significant second-order NLO response, making it a candidate for investigation in optoelectronic applications.
Fluorescent Sensors: The nitroaromatic core can act as a quencher in fluorescence-based sensing mechanisms. Derivatives of this compound could be explored for the selective detection of various analytes. Polyaniline composites with nitroaromatic compounds have shown promise in this area.
Polymer Science: The nitro group can be readily reduced to an amino group, providing a reactive handle for polymerization. This could allow for the incorporation of the 2-ethyl-1-methoxy-phenyl moiety into novel polymers with tailored electronic and physical properties.
Catalysis: The primary avenue for the application of Benzene, 2-ethyl-1-methoxy-4-nitro- in catalysis lies in its use as a precursor to catalytically active species. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of possibilities.
Ligand Synthesis for Homogeneous Catalysis: The resulting 4-amino-2-ethyl-1-methoxybenzene can serve as a building block for the synthesis of novel ligands for transition-metal catalysis. The electronic and steric properties of the substituents could be fine-tuned to influence the activity and selectivity of the metal center.
Heterogeneous Catalyst Precursors: The amino derivative can be immobilized on a solid support (e.g., silica, carbon) and used to chelate metal ions, creating a heterogeneous catalyst. Rhenium sub-nanostructures supported on functionalized materials have shown high catalytic activity for the reduction of nitroaromatics, a process that could be explored in reverse for catalyst preparation.
Interdisciplinary Research Opportunities Involving Benzene, 2-ethyl-1-methoxy-4-nitro- Chemistry
The structural motifs present in Benzene, 2-ethyl-1-methoxy-4-nitro- suggest potential applications in interdisciplinary fields, particularly in medicinal chemistry and agrochemicals.
Medicinal Chemistry: Nitroaromatic compounds are present in a number of approved drugs and are versatile building blocks in drug discovery. The nitro group can be a key pharmacophore or a precursor to other functional groups. Future research could involve:
Scaffold for Drug Discovery: Using Benzene, 2-ethyl-1-methoxy-4-nitro- as a starting material for the synthesis of libraries of more complex molecules to be screened for biological activity. The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in medicinal chemistry.
Bioisosteric Replacement Studies: The 2-ethyl-1-methoxy-4-nitrophenyl group could be investigated as a bioisostere for other substituted phenyl rings in known bioactive molecules to explore the impact on efficacy and pharmacokinetic properties.
Agrochemicals: Similar to medicinal chemistry, nitroaromatic compounds are important intermediates in the synthesis of pesticides. Research in this area could focus on:
Synthesis of Novel Pesticides: The unique substitution pattern of Benzene, 2-ethyl-1-methoxy-4-nitro- could be exploited to create new classes of herbicides, insecticides, or fungicides. The lipophilicity of the ethyl group combined with the electronic effects of the methoxy and nitro groups could lead to interesting biological activities.
Advanced Theoretical Predictions and Experimental Validation for Properties and Reactions of Benzene, 2-ethyl-1-methoxy-4-nitro-
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights.
DFT Calculations: Density Functional Theory (DFT) can be employed to investigate various aspects of Benzene, 2-ethyl-1-methoxy-4-nitro- chemistry:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic behavior, including its potential as an electron acceptor or donor in charge-transfer complexes relevant to materials science.
Reactivity and Reaction Mechanisms: DFT can be used to model the transition states of potential reactions, such as electrophilic aromatic substitution or C-H activation, to predict the most likely products and reaction pathways. Studies on substituted nitrobenzenes have shown that the nature and position of substituents significantly influence decomposition pathways and bond dissociation energies.
Spectroscopic Properties: Theoretical calculations can predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the structure and purity of the synthesized compound.
Quantitative Structure-Activity Relationship (QSAR): For interdisciplinary applications, QSAR models can be developed to correlate the structural features of derivatives of Benzene, 2-ethyl-1-methoxy-4-nitro- with their biological activity or toxicity. Such models can help in prioritizing the synthesis of new compounds with potentially enhanced desired properties and reduced adverse effects.
Predicted Reactivity Based on Substituent Effects: The interplay of the substituents on the benzene ring governs its reactivity in electrophilic aromatic substitution. The following table summarizes the expected directing effects.
| Substituent | Position | Type | Directing Effect | Activating/Deactivating |
| -OCH₃ | 1 | Electron-Donating | Ortho, Para | Activating |
| -CH₂CH₃ | 2 | Electron-Donating | Ortho, Para | Activating |
| -NO₂ | 4 | Electron-Withdrawing | Meta | Deactivating |
Potential for Derivatization of Benzene, 2-ethyl-1-methoxy-4-nitro- into Chiral Scaffolds for Asymmetric Synthesis
The development of new chiral scaffolds is a cornerstone of asymmetric synthesis. While Benzene, 2-ethyl-1-methoxy-4-nitro- is itself achiral, it possesses functional groups that can be utilized to introduce chirality.
Asymmetric Reduction of the Nitro Group: While the reduction of a nitro group to an amine is a standard transformation, achieving this enantioselectively to create a chiral center is not a direct process. However, the resulting amine can be a precursor to chiral molecules.
Derivatization into Chiral Ligands: The amino derivative of Benzene, 2-ethyl-1-methoxy-4-nitro- can be used to synthesize chiral ligands for asymmetric catalysis. For example, it could be incorporated into Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands. The steric bulk of the ortho-ethyl group could play a crucial role in creating a specific chiral environment around a metal center.
Asymmetric Synthesis of Derivatives:
Henry Reaction: The nitro group is a key functional group in the Henry (nitroaldol) reaction. While the aromatic nitro group itself is not directly involved, derivatives of Benzene, 2-ethyl-1-methoxy-4-nitro- could be designed to act as catalysts or chiral auxiliaries in such reactions. Asymmetric Henry reactions are a powerful tool for creating chiral β-nitro alcohols.
Construction of Chiral Heterocycles: The functional groups on the ring can serve as anchor points for the construction of chiral heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the amino derivative could be a starting point for the synthesis of chiral quinolines or other nitrogen-containing heterocycles.
Atroposelective Synthesis: While Benzene, 2-ethyl-1-methoxy-4-nitro- is unlikely to exhibit atropisomerism, its derivatives with bulky substituents could potentially be designed to show restricted rotation, leading to axially chiral biaryl compounds. The synthesis of such compounds is a significant area of research in asymmetric catalysis.
The exploration of these future research directions holds the promise of unlocking the full potential of Benzene, 2-ethyl-1-methoxy-4-nitro-, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
